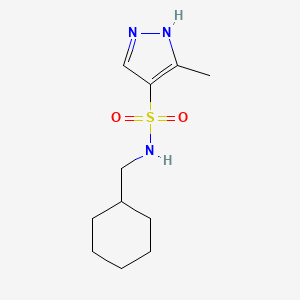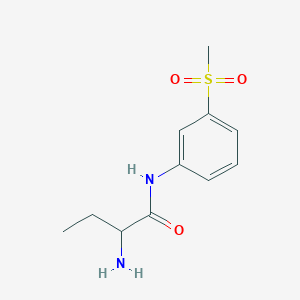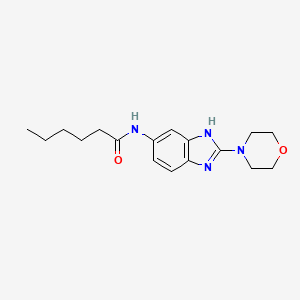![molecular formula C17H21NO B7559382 N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine is a chemical compound that falls under the category of phenethylamine. It is also known by the name of methoxymethylphenylmethylamine. This compound has been the subject of scientific research due to its potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
The mechanism of action of N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine is not fully understood. However, it is believed to act as a serotonin and dopamine releaser. This means that it increases the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to increase the release of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine in lab experiments is that it has been found to have a similar structure to other compounds that have been shown to have psychoactive effects. This makes it a promising compound to study in the field of neuroscience and pharmacology. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to draw conclusions about its potential applications.
Zukünftige Richtungen
There are a number of future directions for research on N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine. One direction is to investigate its potential as a treatment for depression and anxiety. Another direction is to investigate its potential as a treatment for addiction. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the field of neuroscience and pharmacology.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of neuroscience and pharmacology. Its synthesis method involves a multi-step process, and it has been found to have a similar structure to other compounds that have been shown to have psychoactive effects. Its mechanism of action is not fully understood, but it is believed to act as a serotonin and dopamine releaser. It has a number of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are a number of future directions for research on this compound, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine can be achieved through a multi-step process. The first step involves the reaction of benzaldehyde with nitroethane in the presence of a catalyst to form 2-nitropropene. The second step involves the reduction of 2-nitropropene to 2-amino-1-phenylpropane. The final step involves the reaction of 2-amino-1-phenylpropane with paraformaldehyde and methanol to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine has been the subject of scientific research due to its potential applications in the field of neuroscience and pharmacology. It has been found to have a similar structure to other compounds that have been shown to have psychoactive effects. This has led researchers to investigate the potential psychoactive effects of this compound.
Eigenschaften
IUPAC Name |
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(15-8-4-3-5-9-15)18-12-16-10-6-7-11-17(16)13-19-2/h3-11,14,18H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKYPJZXNGODEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)


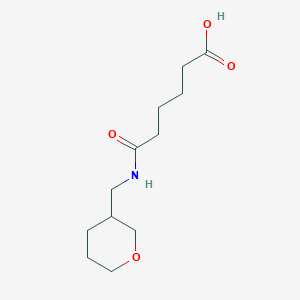
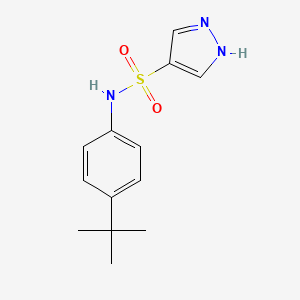

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)

![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)
